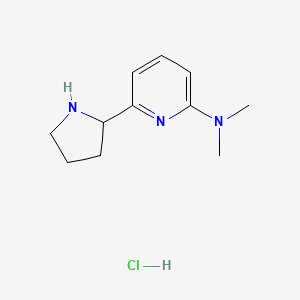

Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride

Description

Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride is a pyridine derivative featuring a pyrrolidine ring (a five-membered secondary amine) at the 6-position and a dimethylamine group at the 2-position of the pyridine scaffold. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

N,N-dimethyl-6-pyrrolidin-2-ylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.ClH/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9;/h3,5,7,9,12H,4,6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPNVCOXMCCYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=N1)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909309-54-1 | |

| Record name | 2-Pyridinamine, N,N-dimethyl-6-(2-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909309-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of Pyridin-2-yl-methylamine Derivatives

Pyridin-2-yl-methylamine derivatives are often synthesized using methods involving the reaction of pyridine-2-carbaldehyde with amines. For example, the reaction of 2-bromo-4,6-dimethyl-pyridine with a modified Matsumoto method can yield (4-methyl-6-bromo-pyridin-2-yl)-methanol, which can be further modified.

While specific data tables for Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride are not available, related compounds have shown interesting pharmacological properties. For example, pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent Sirt6 activators. The introduction of different side chains and functional groups can significantly impact the biological activity of these compounds.

| Compound Type | Biological Activity | Key Features |

|---|---|---|

| Pyrrolo[1,2-a]quinoxaline Derivatives | Sirt6 Activators | Piperazine Moieties |

| Pyridin-2-yl-methylamine Derivatives | Various Pharmacological Activities | Pyridine and Amine Groups |

Chemical Reactions Analysis

Types of Reactions: Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen or the pyrrolidine nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Pyridine N-oxide derivatives.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Substituted pyridine and pyrrolidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride exhibit antimicrobial properties. Research into antimicrobial photodynamic therapy (aPDT) has shown that such compounds can effectively target drug-resistant bacteria, suggesting potential applications in treating infections that are difficult to manage with conventional antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the expression of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This suggests a potential role in treating conditions like rheumatoid arthritis or other inflammatory disorders .

Migraine Treatment

One of the most promising applications of dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride is in the treatment of migraines. It serves as an intermediate in the synthesis of lasmiditan, a medication specifically designed for acute migraine treatment. Lasmiditan acts as a selective agonist for serotonin receptors, providing relief from migraine symptoms without the vasoconstrictive effects associated with traditional treatments .

Cancer Therapy

The compound's structural features allow it to interact with cellular pathways involved in cancer proliferation. Research indicates that derivatives can inhibit cell cycle progression and exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anti-cancer agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with its analogs:

Key Observations :

- Ring System Differences: Pyrrolidine (5-membered, one N): Provides moderate steric bulk and basicity. Piperazine (6-membered, two N): Higher basicity and solubility due to additional nitrogen . Morpholine (6-membered, one N, one O): Oxygen enables hydrogen bonding, improving solubility and target interactions .

- Substituent Effects :

- The dimethylamine group in the target compound reduces polarity compared to primary amines (e.g., 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride).

- Piperazine and morpholine derivatives may exhibit enhanced solubility in biological systems due to increased hydrogen-bonding capacity.

Biological Activity

Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride is characterized by its unique structural features, which include a pyridine ring substituted with a pyrrolidine moiety. This structure is believed to contribute to its biological activity, particularly in modulating various biochemical pathways.

Biological Activities

The biological activities of Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride have been investigated in several studies. Key findings include:

1. Antifibrotic Activity

- A study evaluated the compound's antifibrotic properties using hepatic stellate cells (HSC-T6). The results indicated that the compound effectively inhibited collagen expression and reduced hydroxyproline levels, suggesting its potential as an antifibrotic agent .

2. Antimicrobial Properties

3. Anticancer Potential

- Compounds with similar structural motifs have been studied for their anticancer properties. For instance, certain pyridine derivatives demonstrated antiproliferative effects on various cancer cell lines, indicating a potential for further exploration in cancer therapy .

Case Study 1: Evaluation of Antifibrotic Activity

A study assessed the impact of Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride on collagen expression in HSC-T6 cells. The compound was found to significantly reduce the expression of collagen type I alpha 1 (COL1A1) protein, which is crucial in fibrosis development. The half-maximal inhibitory concentration (IC50) was determined to be 45.69 μM, indicating its effectiveness at relatively low concentrations .

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride | 45.69 | Antifibrotic |

| Related Compound 1 (e.g., ethyl 6-(5-(3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 | Antifibrotic |

Case Study 2: Antimicrobial Activity

While specific data on Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride is sparse, related studies have shown that pyridine derivatives can exhibit significant antimicrobial properties against various pathogens. For example, compounds with similar structural features demonstrated activity against Gram-positive and Gram-negative bacteria .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) of pyridine derivatives indicates that modifications to the pyridine and pyrrolidine moieties can significantly affect biological activity. For instance, substituents at specific positions on the pyridine ring can enhance or diminish activity against targeted pathways .

Q & A

Q. What are the key synthetic routes for Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of precursor amides under controlled pyrolysis conditions. For example, pyrolysis of hydrochlorides at 280–285°C under inert atmospheres (e.g., nitrogen) can yield cyclic products with high efficiency (86% in analogous reactions) . Key factors include:

- Temperature control : Excessive heat may lead to decomposition (e.g., trimethylamine release).

- Catalyst selection : Acidic or basic conditions alter reaction pathways.

- Purification : Recrystallization from ethanol/water mixtures enhances purity.

Yield optimization requires systematic variation of parameters (e.g., ramp rates, dwell times) using statistical design of experiments (DoE) .

Q. How should researchers design experiments to optimize the synthesis of this compound?

Methodological Answer: Apply Design of Experiments (DoE) principles:

- Screening designs (e.g., Plackett-Burman) identify critical variables (e.g., solvent polarity, stoichiometry).

- Response surface methodology (RSM) maps interactions between temperature, pressure, and catalyst loading .

- High-throughput experimentation accelerates condition screening.

Integrate computational tools (e.g., quantum chemical calculations) to predict transition states and intermediates, reducing trial-and-error approaches .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to improve reaction efficiency?

Methodological Answer: Adopt the ICReDD framework , which combines:

- Quantum mechanical calculations (e.g., DFT) to model reaction pathways and activation energies.

- Machine learning to analyze experimental datasets and predict optimal conditions (e.g., solvent polarity, reagent ratios) .

- Transition state analysis to identify bottlenecks in cyclization steps.

Validate predictions via small-scale experiments (e.g., 1–5 mmol trials) before scaling.

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- HPLC with UV/Vis detection : Quantify impurities (e.g., unreacted starting materials) using pharmacopeial standards .

- NMR spectroscopy : Confirm regioselectivity (e.g., pyridine vs. pyrrolidine proton environments).

- X-ray crystallography : Resolve stereochemical ambiguities in the hydrochloride salt.

- Chloride ion testing : Use silver nitrate titration to verify stoichiometry .

Q. How can researchers resolve contradictions in catalytic activity data when using this compound as a ligand?

Methodological Answer:

- Systematic ligand variation : Compare activity with structurally related ligands (e.g., Bis[(6-methylpyridin-2-yl)methyl]amine) to isolate electronic/steric effects .

- Spectroscopic studies : Use EPR or XAS to probe metal-ligand coordination modes.

- Kinetic profiling : Monitor reaction rates under identical conditions to identify outliers.

- Data reconciliation : Apply multivariate analysis to distinguish experimental noise from mechanistic trends .

Q. What strategies mitigate hygroscopicity issues during storage and handling?

Methodological Answer:

- Storage : Use desiccated containers with inert gas (argon) and moisture-scavenging packs.

- Formulation : Co-crystallize with non-hygroscopic counterions (e.g., tosylate) without altering bioactivity.

- Quality control : Perform Karl Fischer titration to monitor moisture content, adhering to pharmacopeial limits (<5 mg/g loss on drying) .

Q. Data Contradiction Analysis

Q. How should conflicting results in catalytic performance be addressed?

Methodological Answer:

- Reproducibility audits : Verify equipment calibration (e.g., GC/MS detectors) and reagent purity.

- Cross-validation : Compare results across independent labs using standardized protocols.

- Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways.

- Meta-analysis : Aggregate datasets from literature to identify consensus trends .

Q. Process Engineering Considerations

Q. What reactor designs are optimal for scaling up synthesis?

Methodological Answer:

- Microreactors : Enhance heat/mass transfer for exothermic cyclization steps.

- Continuous flow systems : Improve yield consistency compared to batch processes.

- Safety protocols : Implement pressure relief systems for high-temperature pyrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.